2-Bromo-4-nitropyridine N-oxide
Overview
Description
2-Bromo-4-nitropyridine N-oxide is a halogenated nitropyridine N-oxide. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitropyridine N-oxide typically involves the bromination of 4-nitropyridine N-oxide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 2-Bromo-4-aminopyridine N-oxide.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
2-Bromo-4-nitropyridine N-oxide is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: In the production of pesticides and herbicides.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitropyridine N-oxide involves its reactivity as a halogenated nitropyridine N-oxide. The bromine atom and nitro group confer unique electronic properties to the molecule, making it a versatile intermediate in various chemical reactions. The nitro group can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions, while the bromine atom can be readily displaced by nucleophiles .
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine N-oxide
- 2-Fluoro-4-nitropyridine N-oxide
- 2-Iodo-4-nitropyridine N-oxide
Comparison: 2-Bromo-4-nitropyridine N-oxide is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s reactivity can be fine-tuned by varying the reaction conditions, offering greater versatility in synthetic applications .
Properties
IUPAC Name |
2-bromo-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDHXCXCSFNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397866 | |
Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52092-43-0 | |
Record name | 52092-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-NITROPYRIDINE N-OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Bromo-4-nitropyridine N-oxide revealed by the crystallographic analysis?
A1: X-ray diffraction studies revealed that this compound crystallizes in the orthorhombic system, specifically the Pbca space group []. The unit cell, containing eight molecules, exhibits the following dimensions: a = 5.979(1) Å, b = 9.899(1) Å, and c = 23.249(5) Å []. Interestingly, the bromine atom lies almost in the same plane as the pyridine ring, while the nitro group's oxygen atoms are situated above and below the ring plane by -0.214 Å and +0.053 Å, respectively []. This arrangement, combined with C—H···O hydrogen bonds forming dimers, significantly influences the molecule's packing and interactions within the crystal lattice [].
Q2: How does the intermolecular interaction involving C—H···O hydrogen bonds influence the properties of this compound?
A2: The research highlights the importance of C—H···O hydrogen bonds in dictating the molecular arrangement of this compound within the crystal []. These hydrogen bonds connect molecules into pairs, forming dimers centered around symmetry points []. This dimer formation, driven by these attractive intermolecular interactions, further influences the compound's physical properties, particularly its packing behavior and potentially its solubility in different solvents.
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